
(2S)-2-Ethynyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Ethynyloxane is an organic compound characterized by the presence of an ethynyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Ethynyloxane typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the use of a palladium-catalyzed coupling reaction between an oxane derivative and an ethynylating agent. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Ethynyloxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.
Scientific Research Applications
(2S)-2-Ethynyloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Ethynyloxane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Ethynylpyrrolidine
- (2S)-2-Ethynylpiperidine
- (2S)-2-Ethynylmorpholine
Uniqueness
(2S)-2-Ethynyloxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(2S)-2-ethynyloxane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m1/s1 |
InChI Key |
ZKTKNSXLODIMFZ-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCCO1 |
Canonical SMILES |
C#CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
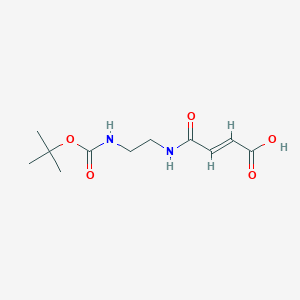

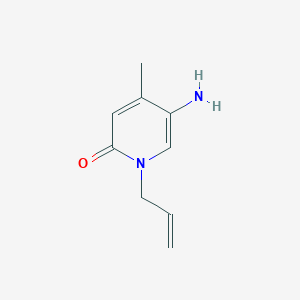
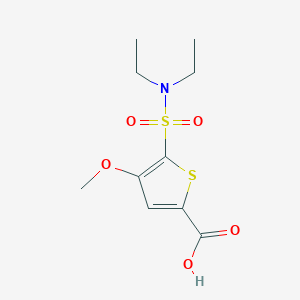
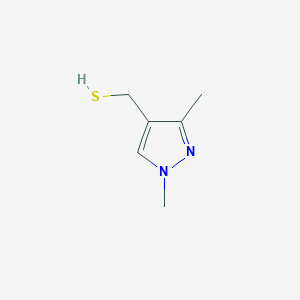
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
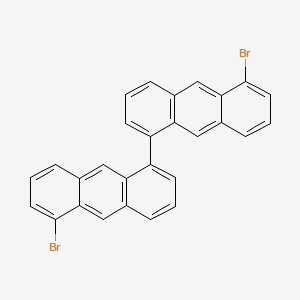
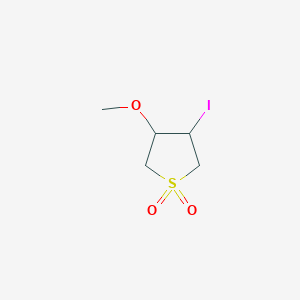
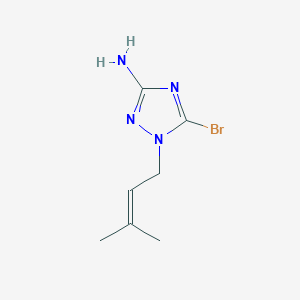


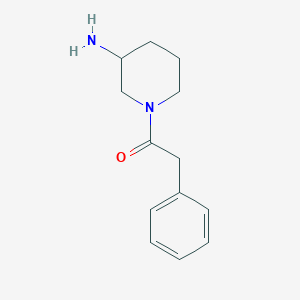
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
